molecular formula C18H21BrN4O B2542701 1-[(1R,5S)-3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基]-3-(2-溴苯基)丙-1-酮 CAS No. 2320889-72-1

1-[(1R,5S)-3-(1H-1,2,3-三唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基]-3-(2-溴苯基)丙-1-酮

货号 B2542701
CAS 编号: 2320889-72-1
分子量: 389.297
InChI 键: DUTGLHZABXGUDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one" is a complex molecule that appears to be derived from azabicyclo[3.2.1]octane structures. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the stereoselective synthesis of bicyclic compounds is a common theme, as is the presence of aromatic substituents and the use of chiral centers to influence the stereochemistry of the final product.

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods, which are crucial for obtaining the desired enantiomer of a chiral compound. Paper describes the preparation of various bicyclic ketones with a focus on maintaining stereochemical integrity during the reaction. Similarly, paper discusses the diastereoselective reaction of a chiral diol with aromatic aldehydes to produce a series of bicyclic compounds. These methods likely involve the formation of carbon-carbon bonds and the careful control of reaction conditions to preserve or induce chirality.

Molecular Structure Analysis

The molecular structure of related compounds features multiple chiral centers, which are critical for the biological activity and synthesis of enantiomerically pure substances. The 1H NMR data is often used to establish the structure of these compounds, as mentioned in paper . The presence of azabicyclo[3.2.1]octane and azabicyclo[3.3.0]octane frameworks in these molecules suggests a rigid, three-dimensional conformation that could be important for the binding to biological targets or for the catalytic activity of the compound.

Chemical Reactions Analysis

The chemical reactions involving related compounds often aim to exploit the chirality of the molecules for catalytic purposes. For example, paper describes the synthesis of chiral chemzymes that are used as catalysts for the enantioselective reduction of ketones to secondary alcohols. This indicates that the azabicyclo[3.3.0]octane structure can be functionalized to create catalysts with high enantioselectivity, which could be relevant for the synthesis or transformation of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one" are not discussed in the provided papers, the properties of structurally similar compounds can be inferred. The presence of aromatic groups and heteroatoms such as nitrogen in the triazole and azabicyclo[3.2.1]octane moieties would influence the compound's polarity, solubility, and potential interactions with other molecules. The stereochemistry would affect the compound's ability to interact with chiral environments, such as enzyme active sites or chiral stationary phases in chromatography.

科学研究应用

立体选择性合成和 PI3 激酶抑制作用

研究人员调查了与强效 PI3 激酶抑制剂相关的活性代谢产物的立体选择性合成,突出了立体化学在药物化学中的重要性。合成涉及立体定向氢硼化、氧化和还原序列,以实现所需的立体化学,证明了该化合物在合成具有生物活性的分子中的相关性 (陈等人,2010 年)

奎尼克利丁基衍生物的毒蕈碱活性

探索了奎尼克利丁-3-基三唑和四唑衍生物的合成,并评估了它们作为毒蕈碱配体的效力和功效。这项研究突出了该化合物在开发针对毒蕈碱受体的治疗剂中的潜在应用 (沃兹沃思等人,1992 年)

放射性药物潜力

对 1-氮杂双环[2.2.2]辛-3-基 α-羟基-α-(4-碘苯基)-α-苯基乙酸盐的放射性碘化衍生物的研究表明,类似化合物在放射性药物中具有潜在应用。这些衍生物在毒蕈碱受体高度集中的器官中显示出选择性定位,表明它们在成像和治疗应用中的用途 (热肖塔尔斯基等人,1984 年)

对映选择性合成的催化剂

对手性化学酶(如 B-甲基恶唑硼烷衍生物)合成的研究表明,它们作为催化剂对酮还原为手性仲醇具有有效性。该应用强调了该化合物在不对称合成和手性催化中的相关性 (科里等人,1989 年)

HIV 进入抑制

该化合物与基于 CCR5 受体的 HIV 进入抑制剂作用机制的研究有关。这项研究提供了通过调节 CCR5 受体来开发针对 HIV-1 的新型治疗剂的见解 (沃森等人,2005 年)

属性

IUPAC Name

3-(2-bromophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)12-16(11-14)22-10-9-20-21-22/h1-4,9-10,14-16H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTGLHZABXGUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。